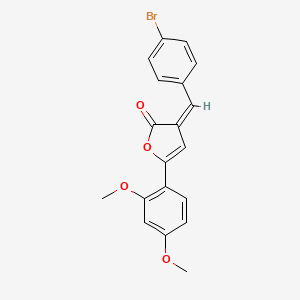
3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone, also known as BBDF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BBDF belongs to the family of chalcones, which are organic compounds that contain both a ketone and an enone group. In
Mecanismo De Acción
The exact mechanism of action of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of the protein kinase Akt, which is involved in cell proliferation and survival. This compound has also been found to inhibit the activity of the transcription factor NF-κB, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in vitro, which makes it a promising candidate for further development as a therapeutic agent. However, more research is needed to determine the toxicity and pharmacokinetics of this compound in vivo. This compound has also been found to have antioxidant properties, which may contribute to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone is its low toxicity in vitro, which allows for higher concentrations to be used in experiments. However, this compound is not very soluble in water, which may limit its use in certain experiments. Additionally, more research is needed to determine the stability of this compound in different solvents and under different conditions.
Direcciones Futuras
There are several future directions for research on 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone. One direction is to investigate the potential of this compound as a therapeutic agent for various types of cancer. Another direction is to explore the mechanism of action of this compound in more detail, particularly its interactions with signaling pathways involved in cancer cell growth and survival. Additionally, more research is needed to determine the toxicity and pharmacokinetics of this compound in vivo, which will be important for its future development as a therapeutic agent. Finally, the development of more efficient synthesis methods for this compound will be important for its future use in research.
Métodos De Síntesis
The synthesis of 3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone involves the reaction between 4-bromobenzaldehyde and 2,4-dimethoxybenzaldehyde in the presence of a base catalyst. The resulting chalcone is then cyclized to form the furanone ring. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent and temperature.
Aplicaciones Científicas De Investigación
3-(4-bromobenzylidene)-5-(2,4-dimethoxyphenyl)-2(3H)-furanone has been investigated for its potential therapeutic properties, particularly in the field of cancer research. Studies have shown that this compound exhibits anti-proliferative and anti-metastatic effects on various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels form, which is necessary for tumor growth.
Propiedades
IUPAC Name |
(3Z)-3-[(4-bromophenyl)methylidene]-5-(2,4-dimethoxyphenyl)furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-15-7-8-16(17(11-15)23-2)18-10-13(19(21)24-18)9-12-3-5-14(20)6-4-12/h3-11H,1-2H3/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXLKWMBXHBMGR-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Br)C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)Br)/C(=O)O2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,4-dimethylphenyl)-2-(5-{3-[(4-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5107703.png)
![4,4'-[(3,5-dichloro-2-hydroxyphenyl)methylene]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B5107709.png)
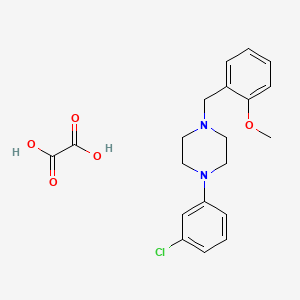
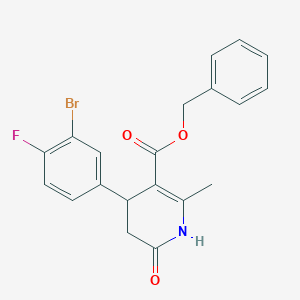
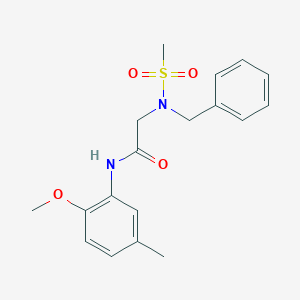
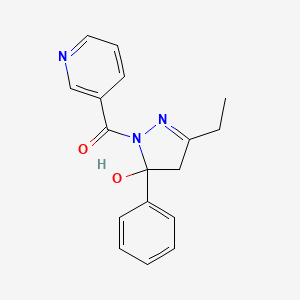
![[1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(4-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B5107774.png)
![N-benzyl-N-ethyl-2-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5107776.png)
![4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)
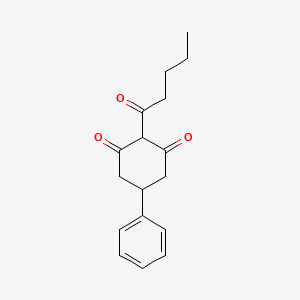
![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![2-(2-propyn-1-ylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5107812.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
